molecular formula C9H10INO B2594937 N-ethyl-4-iodobenzamide CAS No. 113948-07-5

N-ethyl-4-iodobenzamide

Cat. No. B2594937
M. Wt: 275.089
InChI Key: GWPYHDFCCRYKCZ-UHFFFAOYSA-N
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Description

N-ethyl-4-iodobenzamide is a chemical compound with the empirical formula C9H10INO . Its molecular weight is 275.09 . This compound is used by researchers for various applications.


Synthesis Analysis

The synthesis of N-ethyl-4-iodobenzamide involves nucleophilic substitution radioiodination using copper chloride as a catalyst . The factors affecting the radiochemical yield of the labeling of N-ethyl-4-iodobenzamide include the pH of the medium, substrate concentration, reaction time, cuprous chloride concentration, and temperature .


Molecular Structure Analysis

The molecular structure of N-ethyl-4-iodobenzamide can be represented by the SMILES string O=C(NCC)C(C=C1)=CC=C1I . This indicates that the compound contains an iodine atom attached to a benzamide ring, which is further connected to an ethyl group.


Chemical Reactions Analysis

N-ethyl-4-iodobenzamide has been labeled with radioactive iodine via nucleophilic substitution radioiodination . The isotopic exchange reaction between N-ethyl-4-iodobenzamide and 125 I − has activation energies of 5.352 and 4.767 kcal/mol without and with a catalyst, respectively .


Physical And Chemical Properties Analysis

N-ethyl-4-iodobenzamide is a solid compound . Its empirical formula is C9H10INO and it has a molecular weight of 275.09 .

Scientific Research Applications

Imaging of Primary Breast Cancer

N-ethyl-4-iodobenzamide analogues have been studied for their potential in imaging primary breast cancer. A specific compound, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), showed promise in visualizing primary breast tumors in vivo. This compound binds preferentially to sigma receptors overexpressed in breast cancer cells, enabling the visualization of these tumors (Caveliers et al., 2002).

Malignant Melanoma Diagnosis

The use of N-ethyl-4-iodobenzamide derivatives in the diagnosis of malignant melanoma has been extensively researched. Specifically, N-(2-diethylaminoethyl)-4-iodobenzamide has shown effectiveness as an agent for malignant melanoma diagnosis via SPECT imaging. The synthesis and biodistribution of technetium-99m-labelled analogues of this compound have been explored for potential improvements in diagnostic accuracy (Auzeloux et al., 1999).

Phase II Clinical Trials for Melanoma Imaging

Phase II clinical trials using iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) (123I-BZA) have demonstrated its effectiveness as an imaging agent for primary melanomas and metastases. This compound has been proven safe and useful for the detection and follow-up of patients with malignant melanoma, aiding in the discovery of previously undetected lesions and evaluating the results of various therapeutic procedures (Michelot et al., 1993).

Investigation in Breast Cancer Imaging

Research on radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), has been conducted to explore its potential in imaging breast cancer. The compound demonstrated high affinity for sigma-1 receptors and showed promise in a rat mammary tumor model, suggesting further investigation into sigma receptor ligands for breast cancer imaging agents (John et al., 1999).

Synthesis and Characterization for Melanoma Imaging

Further studies have focused on the synthesis and characterization of various iodobenzamide derivatives, including N-(2-diethylaminoethyl)-4-iodobenzamide, for potential use as melanoma imaging agents. These studies compare different derivatives to identify the most effective compounds for melanoma and metastases imaging (Moins et al., 2001).

Clinical Applications in Ocular Melanoma

N-ethyl-4-iodobenzamide derivatives have also been investigated in the context of ocular melanoma. A study on scintigraphy with [123I]N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) for ocular melanoma showed its utility in both primary ocular melanoma diagnosis and screening for metastases, aiding in patient management (Bacin et al., 1998).

Safety And Hazards

While specific safety and hazard information for N-ethyl-4-iodobenzamide is not available, it’s important to handle it with appropriate safety measures. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It’s recommended to use personal protective equipment and ensure good ventilation at the workplace .

properties

IUPAC Name

N-ethyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPYHDFCCRYKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-iodobenzamide

Synthesis routes and methods

Procedure details

90 ml (45 mmol) of a 0.5N solution of ethylamine in THF were introduced into a round-bottomed flask and a solution of 4 g (15 mmol) of 4-iodobenzoyl chloride in 20 ml of dichloromethane was added dropwise. Stirring was carried out at room temperature for one hour and the reaction mixture was poured into water and extracted with ethyl ether. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a silica column eluted with dichloromethane. After evaporating the solvents, 3.41 g (82%) of the expected amide was recovered.
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Citations

For This Compound
1
Citations
F Karaki, K Ohgane, H Fukuda, M Nakamura… - Bioorganic & Medicinal …, 2014 - Elsevier
Niemann-Pick type C1-like 1 (NPC1L1) is an intestinal cholesterol transporter that is known to be the target of the cholesterol absorption inhibitor ezetimibe. We previously discovered …
Number of citations: 23 www.sciencedirect.com

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